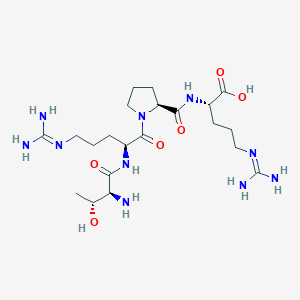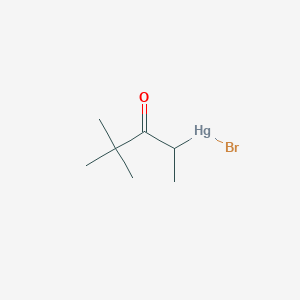
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury: is a chemical compound with the molecular formula C7H13BrHgO It is known for its unique structure, which includes a mercury atom bonded to a bromine atom and a 4,4-dimethyl-3-oxopentan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury typically involves the reaction of 4,4-dimethyl-3-oxopentan-2-yl bromide with a mercury(II) salt, such as mercury(II) acetate or mercury(II) chloride, in the presence of a suitable solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form mercury(II) oxide or other mercury-containing species.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol, with reagents such as sodium hydroxide or potassium cyanide.
Reduction Reactions: Conducted in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, using reducing agents like sodium borohydride.
Oxidation Reactions: Performed in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Products include 4,4-dimethyl-3-oxopentan-2-yl derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include elemental mercury and 4,4-dimethyl-3-oxopentan-2-yl derivatives.
Oxidation Reactions: Products include mercury(II) oxide and other oxidized mercury species.
科学的研究の応用
Chemistry: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury compounds and their reactivity.
Biology: In biological research, this compound is used to investigate the effects of mercury-containing compounds on biological systems. It serves as a model compound to study the toxicity and biochemical interactions of organomercury species.
Medicine: While not commonly used in medicine, this compound can be used in the development of mercury-based pharmaceuticals and diagnostic agents.
Industry: In industrial applications, this compound is used in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups, such as thiols, in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biochemical effects.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to cysteine residues in proteins, altering their structure and function.
Cell Membranes: It can interact with membrane proteins and lipids, affecting membrane integrity and function.
DNA and RNA: The compound can bind to nucleic acids, potentially interfering with replication and transcription processes.
類似化合物との比較
Methylmercury: Another organomercury compound with a methyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Uniqueness: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is unique due to its specific structure, which includes a bulky 4,4-dimethyl-3-oxopentan-2-yl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other organomercury compounds.
特性
CAS番号 |
62942-37-4 |
|---|---|
分子式 |
C7H13BrHgO |
分子量 |
393.67 g/mol |
IUPAC名 |
bromo-(4,4-dimethyl-3-oxopentan-2-yl)mercury |
InChI |
InChI=1S/C7H13O.BrH.Hg/c1-5-6(8)7(2,3)4;;/h5H,1-4H3;1H;/q;;+1/p-1 |
InChIキー |
DSGDIJYHGQARME-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)C(C)(C)C)[Hg]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



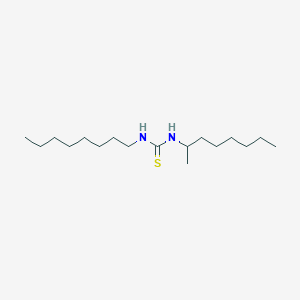
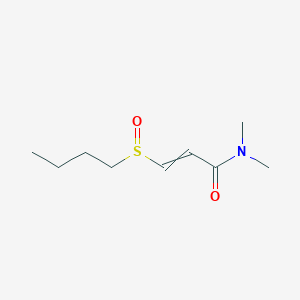
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
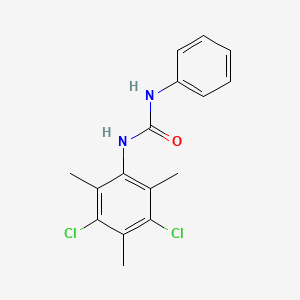
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
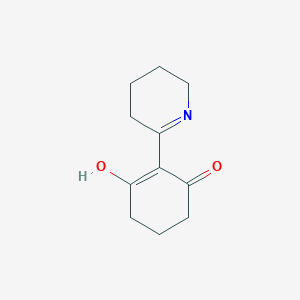
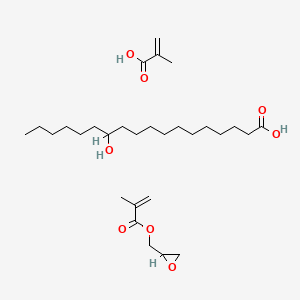
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
